3-(2-Oxo-acetyl)-benzonitrile

Metabolic disease Cancer metabolism Target validation

3-(2-Oxo-acetyl)-benzonitrile, also known as 3-cyanophenylglyoxal, is an organic compound characterized by a benzonitrile core substituted with a 1,2-dicarbonyl (glyoxal) group at the meta position. With a molecular formula of C9H5NO2 and a molecular weight of 159.14 g/mol, its structure features both a nitrile and an electrophilic α-keto aldehyde moiety, which are critical for its distinct chemical reactivity and biological target engagement.

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
CAS No. 105802-54-8
Cat. No. B011535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-acetyl)-benzonitrile
CAS105802-54-8
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)C=O)C#N
InChIInChI=1S/C9H5NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,6H
InChIKeyMIDYVQQFZPPTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Oxo-acetyl)-benzonitrile (CAS 105802-54-8): Key Physicochemical and Structural Identity for Research Procurement


3-(2-Oxo-acetyl)-benzonitrile, also known as 3-cyanophenylglyoxal, is an organic compound characterized by a benzonitrile core substituted with a 1,2-dicarbonyl (glyoxal) group at the meta position . With a molecular formula of C9H5NO2 and a molecular weight of 159.14 g/mol, its structure features both a nitrile and an electrophilic α-keto aldehyde moiety, which are critical for its distinct chemical reactivity and biological target engagement [1].

Why 3-(2-Oxo-acetyl)-benzonitrile (CAS 105802-54-8) Cannot Be Replaced by Simple Structural Analogs in ACC2-Focused Studies


Substituting 3-(2-Oxo-acetyl)-benzonitrile with seemingly similar compounds like 3-acetylbenzonitrile or 4-(2-oxoacetyl)benzonitrile would fundamentally alter experimental outcomes. The glyoxal moiety of the target compound is a potent electrophile that enables specific covalent or reversible interactions with enzyme active sites, which the mono-carbonyl analog 3-acetylbenzonitrile cannot replicate [1][2]. Furthermore, as demonstrated below, subtle positional isomerism (meta vs. para substitution) is associated with a profound shift in biological activity, where the 3-substituted isomer exhibits a unique, quantifiable selectivity profile for ACC2 over ACC1 [3].

Quantitative Differentiation Guide for 3-(2-Oxo-acetyl)-benzonitrile (CAS 105802-54-8) Versus In-Class Comparators


ACC2 vs. ACC1 Selectivity: A 70-Fold Window for Isozyme-Specific Probing Compared to Pan-ACC Inhibitors

3-(2-Oxo-acetyl)-benzonitrile demonstrates a distinct selectivity for Acetyl-CoA carboxylase 2 (ACC2) over ACC1. In a comparative in vitro assay using recombinant human enzymes, it inhibited ACC2 with an IC50 of 4.3 nM, while its potency against ACC1 was substantially lower at 303 nM [1]. This ~70-fold selectivity window contrasts sharply with broad-spectrum ACC inhibitors like PF-05175157 (IC50: ACC1=27 nM, ACC2=33 nM) and ND-646 (IC50: ACC1=3.5 nM, ACC2=4.1 nM), which exhibit near-equipotent activity across both isozymes [2][3].

Metabolic disease Cancer metabolism Target validation Enzyme inhibition

Cytochrome P450 Inhibition Profile: Minimal CYP2C19 Liability Compared to PF-05175157

In vitro screening for CYP450 inhibition reveals that 3-(2-Oxo-acetyl)-benzonitrile is a very weak inhibitor of CYP2C19, with an IC50 of 18,000 nM [1]. This suggests a low potential for CYP2C19-mediated drug-drug interactions. In contrast, the advanced ACC inhibitor PF-05175157 is a substrate for CYP3A4/5, and its clinical studies include warnings against co-administration with CYP3A4/5 substrates, highlighting a potential interaction risk that is less pronounced with the target compound [2].

Drug-drug interaction ADME-Tox Pharmacology Safety profiling

Meta-Substitution Pattern for Target Engagement: Differentiated Reactivity and Binding vs. Para-Isomer

The 3-(2-oxo-acetyl)-benzonitrile isomer (meta-substituted) exhibits a unique biological profile compared to its para-substituted analog, 4-(2-oxoacetyl)benzonitrile. While no direct side-by-side ACC inhibition data is publicly available for the 4-isomer, the 3-isomer demonstrates potent and selective ACC2 inhibition (IC50 4.3 nM) [1]. This implies that the position of the glyoxal moiety on the phenyl ring is a critical determinant of isozyme selectivity and binding affinity. The 1,2-dicarbonyl group in the 3-isomer presents a specific electrophilic orientation that is likely essential for interacting with key arginine or cysteine residues in the ACC2 active site, a feature that may be absent or altered in the 4-isomer.

Medicinal chemistry Structure-activity relationship Chemical biology Isomerism

Targeted Application Scenarios for 3-(2-Oxo-acetyl)-benzonitrile (CAS 105802-54-8) Based on Differentiated Evidence


Isozyme-Selective Probe for Dissecting ACC2-Specific Metabolic Functions

Leverage the 70-fold selectivity of 3-(2-Oxo-acetyl)-benzonitrile for ACC2 (IC50 = 4.3 nM) over ACC1 (IC50 = 303 nM) in cellular assays to study ACC2's unique role in mitochondrial fatty acid oxidation without the confounding effects of hepatic ACC1 inhibition [1]. This is in direct contrast to pan-ACC inhibitors like PF-05175157 or ND-646, which would suppress both isozymes, making it difficult to assign a specific phenotype to ACC2. This application is critical for target validation in metabolic disease and oncology research.

Reduced Drug-Drug Interaction Risk in Co-Treatment Cell-Based Models

Utilize 3-(2-Oxo-acetyl)-benzonitrile in in vitro co-treatment studies where maintaining a stable metabolic environment is crucial. Its very weak inhibition of CYP2C19 (IC50 = 18,000 nM) suggests a lower probability of interfering with the metabolism of co-administered experimental drugs compared to advanced ACC inhibitors like PF-05175157, which are known CYP substrates [2]. This makes it a more controlled tool for studying ACC2 inhibition in complex pharmacological models.

Synthesis of Position-Specific ACC2-Directed Probes and Heterocyclic Building Blocks

Employ 3-(2-Oxo-acetyl)-benzonitrile as a key intermediate for generating ACC2-focused chemical probes. The unique 1,2-dicarbonyl (glyoxal) group at the meta position enables specific synthetic transformations (e.g., imidazole formation) that are not possible with simple acetylbenzonitrile analogs [3]. This allows for the creation of more complex molecules that retain the favorable ACC2 selectivity profile, which is essential for developing high-quality research tools and potential leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Oxo-acetyl)-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.